molecular formula C19H34O3 B564222 methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate CAS No. 107173-61-5

methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate

Cat. No.: B564222
CAS No.: 107173-61-5
M. Wt: 310.478
InChI Key: HPCQJESAMARFSJ-RILGHLFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is a complex organic compound known for its unique structural properties This compound is a derivative of octadecadienoic acid, featuring hydroxyl and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate typically involves the esterification of the corresponding hydroxy acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and solvents that are more suitable for large-scale production, ensuring that the process is both efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated esters.

Scientific Research Applications

methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (9Z,12R,13E,15Z)-12-Hydroxy-9,13,15-octadecatrienoic acid methyl ester
  • (9Z,12R,13E,15R,16S)-12,15,16-Trihydroxy-9,13-octadecadienoic acid

Uniqueness

Compared to similar compounds, methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is unique due to its specific hydroxyl and methyl ester functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

107173-61-5

Molecular Formula

C19H34O3

Molecular Weight

310.478

IUPAC Name

methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,12-13,15,18,20H,3-9,11,14,16-17H2,1-2H3/b13-10-,15-12+/t18-/m0/s1

InChI Key

HPCQJESAMARFSJ-RILGHLFBSA-N

SMILES

CCCCC=CC(CC=CCCCCCCCC(=O)OC)O

Origin of Product

United States

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